molecular formula C12H11ClFNO B2488359 3-(4-Fluoro-3-methoxyphenyl)pyridinehydrochloride CAS No. 2243512-55-0

3-(4-Fluoro-3-methoxyphenyl)pyridinehydrochloride

Cat. No.: B2488359
CAS No.: 2243512-55-0
M. Wt: 239.67
InChI Key: ADTYMVLCUDTRSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Fluoro-3-methoxyphenyl)pyridinehydrochloride is a chemical compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing fluorinated pyridines is the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2] octane bis (tetrafluoroborate)) . This reagent is known for its high yield and efficiency in introducing fluorine atoms into aromatic compounds.

Industrial Production Methods

Industrial production of 3-(4-Fluoro-3-methoxyphenyl)pyridinehydrochloride may involve large-scale synthesis using similar synthetic routes as described above. The process would be optimized for higher yields and cost-effectiveness, ensuring the availability of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-3-methoxyphenyl)pyridinehydrochloride can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, coupling reactions can lead to the formation of complex aromatic compounds with various functional groups.

Scientific Research Applications

3-(4-Fluoro-3-methoxyphenyl)pyridinehydrochloride has several scientific research applications, including:

Properties

IUPAC Name

3-(4-fluoro-3-methoxyphenyl)pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO.ClH/c1-15-12-7-9(4-5-11(12)13)10-3-2-6-14-8-10;/h2-8H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTYMVLCUDTRSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CN=CC=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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